4-Bromo-5-fluoro-2-methoxybenzonitrile
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Overview
Description
4-Bromo-5-fluoro-2-methoxybenzonitrile is an organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-methoxybenzonitrile typically involves halogenation and methoxylation reactions. One common method is the bromination of 2-fluoro-5-methoxybenzonitrile using bromine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoro-2-methoxybenzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Reactions with nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of derivatives with different functional groups.
Scientific Research Applications
4-Bromo-5-fluoro-2-methoxybenzonitrile finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Bromo-5-fluoro-2-methoxybenzonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system being studied.
Comparison with Similar Compounds
4-Bromo-5-fluoro-2-methoxybenzonitrile is similar to other halogenated benzonitriles, such as 4-bromo-2-fluorobenzonitrile and 4-bromo-5-fluorobenzonitrile the presence of the methoxy group in this compound imparts unique chemical and biological properties
Properties
IUPAC Name |
4-bromo-5-fluoro-2-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPHGRBYHYORPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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